molecular formula C17H18N4O2S B2725307 (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941994-18-9

(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2725307
CAS No.: 941994-18-9
M. Wt: 342.42
InChI Key: AMLCZHPZMJZDMP-UHFFFAOYSA-N
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Description

(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and isoxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step procedures. One common route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate.

    Introduction of the isoxazole ring: The final step involves the reaction of the piperazine derivative with an isoxazole carboxylic acid or its derivative under coupling conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoxazole rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-3-yl)methanone: Similar structure but with a different position of the isoxazole ring.

    (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazol-5-yl)methanone: Contains a pyrazole ring instead of an isoxazole ring.

    (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiazol-5-yl)methanone: Contains a thiazole ring instead of an isoxazole ring.

Uniqueness

The uniqueness of (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone lies in its specific combination of benzo[d]thiazole, piperazine, and isoxazole moieties, which may confer unique biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-9-12(2)15-14(10-11)24-17(19-15)21-7-5-20(6-8-21)16(22)13-3-4-18-23-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLCZHPZMJZDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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